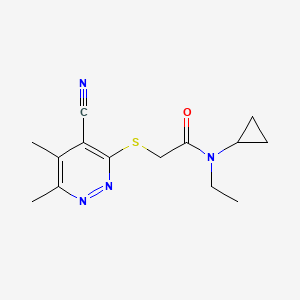
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for research in the areas of drug development and disease treatment.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
4. Structure-Activity Relationship: Studying the structure-activity relationship of this compound can help in the development of more potent and selective compounds with similar properties.
In conclusion, 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a promising compound with unique biochemical and physiological properties. Its potential applications in various fields make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in drug development and disease treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide in lab experiments include its unique biochemical and physiological properties, which make it a promising candidate for research in various fields. Its ability to inhibit various enzymes and signaling pathways in the body makes it a valuable tool for studying various cellular processes.
The limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and purification. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are numerous future directions for research on 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide. Some of the potential areas for further study include:
1. Drug Development: This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies.
2. Disease Treatment: The anti-cancer, neuroprotective, and anti-inflammatory properties of this compound make it a potential candidate for the treatment of various diseases.
3.
Métodos De Síntesis
The synthesis of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing this compound is through the reaction of 4-cyano-5,6-dimethylpyridazine-3-thiol with cyclopropyl ethylamine and ethyl chloroacetate. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
The scientific research application of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is vast and varied. This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies. Some of the areas where this compound has been studied include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neurodegenerative Diseases: This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the death of neurons.
3. Inflammation: Studies have shown that this compound has anti-inflammatory properties. It can reduce inflammation in various tissues and organs, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18(11-5-6-11)13(19)8-20-14-12(7-15)9(2)10(3)16-17-14/h11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVNFULNKQJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CSC2=C(C(=C(N=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

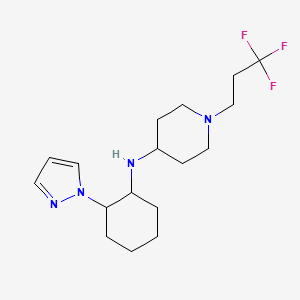
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
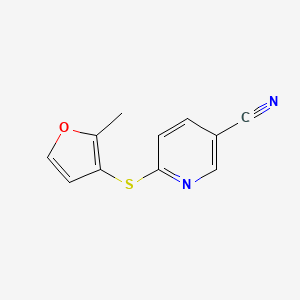
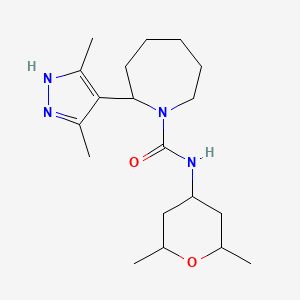
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
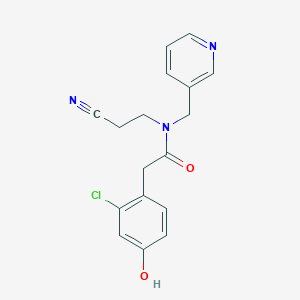
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)